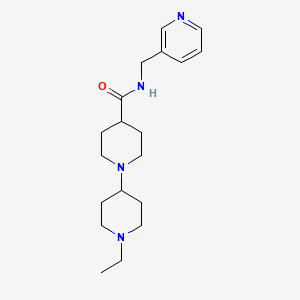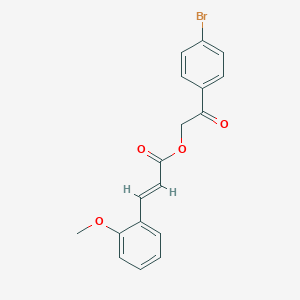![molecular formula C14H21IOS B5178917 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)
1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene, also known as IPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IPB is a member of the family of compounds known as aryl iodides, which have been extensively studied for their potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene is not fully understood. However, it is believed that this compound acts as an electron acceptor, facilitating charge transfer in organic electronic devices. This compound has also been shown to interact with biological molecules such as proteins and DNA, although the exact mechanism of these interactions is not yet fully understood.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound can interact with biological molecules such as proteins and DNA, potentially leading to changes in their structure and function. This compound has also been shown to exhibit cytotoxicity towards cancer cells, although further research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its excellent electron-transport properties, which make it a potential candidate for use in organic electronic devices. This compound is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards biological systems, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene. One potential direction is to further investigate its potential applications in organic electronics, particularly in the development of novel materials with unique properties. Another direction is to study its interactions with biological molecules in more detail, potentially leading to the development of new drugs or therapies. Additionally, further research is needed to fully understand the cytotoxic effects of this compound towards cancer cells, which may lead to its use as a potential anticancer agent.
Méthodes De Synthèse
The synthesis of 1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction of 1-iodo-4-hydroxybenzene with 5-(isopropylthio)pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound as the major product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has also been studied for its potential use as a building block in the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-iodo-4-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21IOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQUZCZPUAJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,3-trimethyl-3-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5178835.png)

![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![ethyl 3-[7-hydroxy-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5178860.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)

![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178898.png)
![5'-ethyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5178905.png)



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
